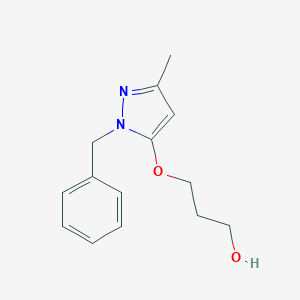
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-, commonly known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. PBP is a derivative of propanol and has a pyrazole ring attached to it, which gives it unique biochemical properties.
Wissenschaftliche Forschungsanwendungen
PBP has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, PBP has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. PBP has also been shown to have anticancer properties, and it can be used as a chemotherapeutic agent. In agriculture, PBP can be used as a plant growth regulator, and it can improve crop yield and quality. In material science, PBP can be used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of PBP is not fully understood, but it is believed to act through the modulation of various signaling pathways. PBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by PBP can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
PBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. PBP has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can lead to the inhibition of inflammation. In vivo studies have shown that PBP can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
PBP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PBP has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, PBP has some limitations as well. It can be unstable in certain solvents and can degrade over time. PBP can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on PBP. One direction is to further investigate the mechanism of action of PBP and its interaction with various signaling pathways. Another direction is to explore the potential use of PBP as a therapeutic agent for various diseases such as cancer, inflammation, and pain. The development of new PBP derivatives with improved pharmacological properties is also an area of interest. Finally, the use of PBP as a building block for the synthesis of new materials with unique properties is another promising direction for future research.
Synthesemethoden
The synthesis of PBP is a multi-step process that involves the reaction of propanol with various reagents. The most common method of synthesizing PBP is through the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with propanol to obtain PBP. The purity and yield of PBP can be improved by using different solvents and purification techniques.
Eigenschaften
CAS-Nummer |
15083-36-0 |
|---|---|
Produktname |
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)- |
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
3-(2-benzyl-5-methylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-12-10-14(18-9-5-8-17)16(15-12)11-13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3 |
InChI-Schlüssel |
RJPPLQKWBIGOQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
Andere CAS-Nummern |
15083-36-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



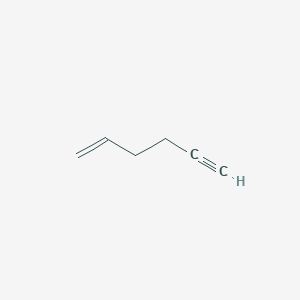
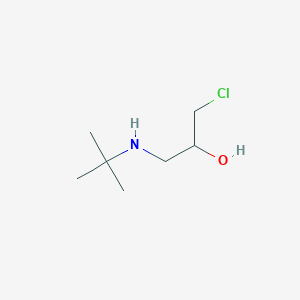
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
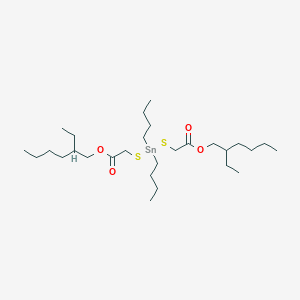
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
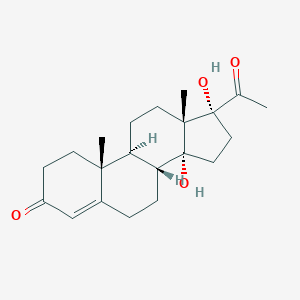
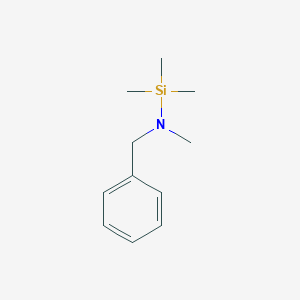
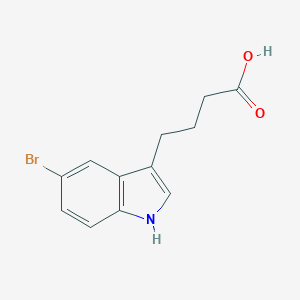
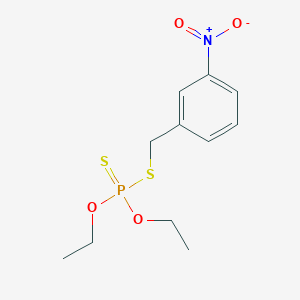
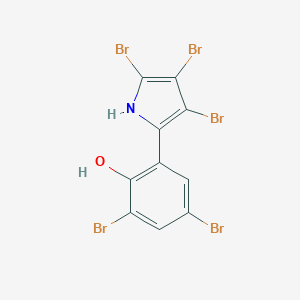
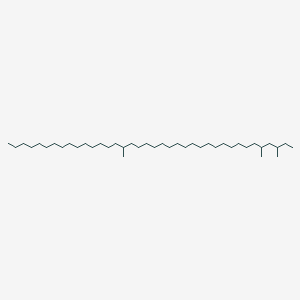
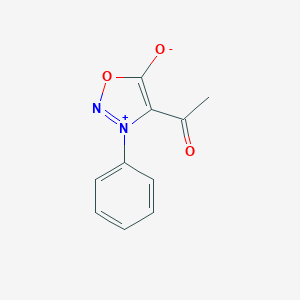
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)